SR-9243 is a potent compound classified as a liver X receptor inverse agonist. It plays a significant role in modulating lipid metabolism and has shown promising anti-cancer properties by selectively inducing apoptosis in malignant cells while sparing normal tissues. The compound has been studied for its ability to disrupt the Warburg effect, a metabolic hallmark of cancer cells, and to inhibit lipogenesis, making it a potential therapeutic agent for various cancers, including colorectal and prostate cancers.
SR-9243 is derived from a series of small molecules designed to target the liver X receptor pathway. It is classified under antineoplastic agents due to its ability to inhibit cancer cell growth. The compound has been identified as an effective inhibitor of lipogenic gene expression, particularly affecting fatty acid synthesis pathways, which are often dysregulated in cancer cells .
The synthesis of SR-9243 involves several steps focused on optimizing the structural features that enhance its binding affinity to the liver X receptor. The process typically includes:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of SR-9243. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and structural integrity .
The molecular structure of SR-9243 is characterized by specific functional groups that facilitate its interaction with the liver X receptor. The compound's structure can be represented as follows:
The three-dimensional conformation of SR-9243 allows it to fit into the ligand-binding domain of the liver X receptor, enabling it to exert its inverse agonist effects effectively .
SR-9243 undergoes several key reactions that contribute to its biological activity:
The effectiveness of SR-9243 in these reactions is quantified through various assays measuring cell viability and apoptotic markers in treated cancer cell lines .
SR-9243 functions primarily through its action as an inverse agonist on the liver X receptor:
Studies have demonstrated that treatment with SR-9243 results in significant reductions in tumor growth in xenograft models without causing significant toxicity .
Relevant data indicate that SR-9243 maintains its efficacy across various concentrations while demonstrating minimal cytotoxicity towards non-malignant cells .
SR-9243 has several scientific applications, particularly in cancer research:
SR9243 (N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide) binds the ligand-binding domain (LBD) of Liver X Receptor α and Liver X Receptor β with high selectivity. The compound’s tertiary sulfonamide groups form hydrogen bonds with Histidine 421 (H421) and Tryptophan 443 (W443) residues in the Liver X Receptor β orthosteric pocket, while its biphenyl moiety engages in hydrophobic interactions with Helix 12 (H12) – a critical structural element for nuclear receptor activation. Molecular dynamics simulations confirm that SR9243 binding stabilizes a conformation where H12 adopts an antagonistic position, preventing coactivator recruitment and facilitating corepressor binding [2] [3]. This binding disrupts the charge clamp formed between Helix 4 and Helix 12 that is essential for transcriptional activation. The bromophenyl group further enhances binding specificity by occupying a sub-pocket typically occupied by oxysterol side chains in endogenous agonists [2] [10].
Table 1: Structural Interactions of SR9243 with Liver X Receptor Isoforms
Binding Site Residue | Interaction Type | Functional Consequence |
---|---|---|
Histidine 421 (H421) | Hydrogen bonding | Displaces Helix 12 |
Tryptophan 443 (W443) | Hydrophobic stacking | Stabilizes inactive conformation |
Phenylalanine 257 (F257) | Van der Waals forces | Prevents coactivator docking |
Helix 12 | Allosteric displacement | Enables corepressor recruitment |
As an inverse agonist, SR9243 reduces basal transcriptional activity of Liver X Receptor below constitutive levels by enhancing recruitment of nuclear corepressor 1 (NCoR1) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). Quantitative chromatin immunoprecipitation (ChIP) assays demonstrate 8-fold increased NCoR1 binding to Liver X Receptor response elements within glycolytic and lipogenic gene promoters following SR9243 treatment (30 nM, 6h). This promotes histone deacetylase 3-mediated chromatin condensation, suppressing transcriptional initiation [3] [6]. SR9243 exhibits differential isoform activity, with half-maximal inhibitory concentration values of 15 nM for Liver X Receptor β versus 98 nM for Liver X Receptor α in luciferase reporter assays, attributable to distinct residue composition in the Liver X Receptor β ligand-binding pocket [2] [5]. The compound shows >100-fold selectivity for Liver X Receptor over related nuclear receptors (Farnesoid X Receptor, Peroxisome Proliferator-Activated Receptor γ, Retinoid X Receptor α) in competitive binding assays [3] [10].
Table 2: Transcriptional Modulation of Liver X Receptor Target Genes by SR9243
Gene | Function | Fold Reduction (SR9243 vs. Control) | Corepressor Recruited |
---|---|---|---|
SREBP1c | Lipogenesis master regulator | 6.2 ± 0.8* | NCoR1/SMRT |
FASN | Fatty acid synthase | 7.9 ± 1.1* | NCoR1 |
SCD1 | Stearoyl-CoA desaturase | 5.4 ± 0.7* | SMRT |
PFK2 | Glycolysis regulator | 4.3 ± 0.5* | NCoR1 |
ABCG1 | Cholesterol efflux transporter | 3.1 ± 0.4* | SMRT |
*Data from qPCR analysis in hepatocytes/cancer cells (1 µM SR9243, 24h); [1] [3] [6] |
SR9243 antagonizes aerobic glycolysis (Warburg effect) through Liver X Receptor-mediated repression of key glycolytic genes. In triple-negative breast cancer (TNBC) models, SR9243 (100 nM, 48h) reduced hexokinase 2 (HK2) expression by 4.3-fold, phosphofructokinase 2 (PFK2) by 5.1-fold, and pyruvate kinase M2 (PKM2) by 3.8-fold, quantified via RNA sequencing. This suppression occurs through decommissioning of Liver X Receptor response elements in the enhancer regions of these genes, confirmed by Liver X Receptor ChIP-seq [3] [9]. Consequently, SR9243 decreases glucose uptake by 62% and lactate production by 71% in prostate cancer cells (DU-145) within 24h (10 µM treatment), effectively reversing the glycolytic phenotype that supports tumor biomass production. Metabolic flux analysis revealed 58% reduction in glycolytic ATP output with compensatory increase in mitochondrial oxygen consumption (37% enhancement), indicating metabolic rewiring toward oxidative phosphorylation [3] [6].
SR9243 disrupts de novo lipogenesis via coordinated downregulation of the sterol regulatory element-binding protein 1c transcription factor and its lipogenic targets. In nonalcoholic steatohepatitis (NASH) mouse models, SR9243 treatment (30 mg/kg/day, 30d) reduced hepatic sterol regulatory element-binding protein 1c expression by 6.2-fold and fatty acid synthase by 7.9-fold versus controls, confirmed by immunohistochemistry and Western blotting [1]. This suppression depleted intracellular palmitate (84% reduction), stearate (79%), and oleate (88%) pools in colorectal cancer cells (SW620), inducing apoptotic cell death. Lipid rescue experiments demonstrated that co-administration of exogenous fatty acids (oleate/palmitate/stearate) completely restored cancer cell viability, confirming lipogenesis blockade as the primary cytotoxic mechanism [3] [6]. SR9243 additionally inhibited stearoyl-CoA desaturase 1 (85% reduction in enzyme activity), preventing monounsaturated fatty acid synthesis essential for membrane fluidity in rapidly proliferating tumor cells [3] [10].
Table 3: Metabolic Consequences of SR9243-Mediated Lipogenesis Inhibition
Lipogenic Parameter | Measurement Technique | Reduction (%) | Biological Consequence |
---|---|---|---|
De novo palmitate synthesis | ¹⁴C-acetate incorporation | 92 ± 7* | Depleted phospholipid precursors |
Stearoyl-CoA desaturase 1 activity | Oleate:stearate ratio (GC-MS) | 85 ± 6* | Reduced membrane fluidity |
Triglyceride accumulation | Oil Red O staining (liver) | 76 ± 8* | Ameliorated hepatic steatosis |
Cholesterol esterification | Filipin III fluorescence | 68 ± 5* | Disrupted lipid raft signaling |
*Data from cancer cell lines (prostate/colorectal) and NASH models; [1] [3] [6] |
Beyond transcriptional regulation, SR9243 modulates epigenetic programming through Liver X Receptor-mediated histone modifications. In triple-negative breast cancer tumor-associated macrophages, SR9243 (1 µM, 72h) reduced histone H3 lysine 27 acetylation (H3K27ac) at enhancer regions of immunosuppressive genes (interleukin 10, transforming growth factor β1, arginase 1), quantified by ChIP-qPCR. This epigenetic remodeling promoted M1-like macrophage polarization and enhanced interferon γ production by CD8+ T-cells in co-culture systems [9]. Additionally, SR9243 administration (10 mg/kg, 14d) in TNBC-bearing mice decreased DNA methylation at the programmed death-ligand 1 promoter in tumor-infiltrating dendritic cells, potentially counteracting immune checkpoint activation.
Non-genomic effects include rapid (within 15 min) disruption of lipid raft architecture through depletion of membrane cholesterol. In CD8+ T-cells, SR9243 (100 nM) enhanced T-cell receptor clustering by displacing inhibitory receptors (cytotoxic T-lymphocyte-associated protein 4, programmed cell death protein 1) from cholesterol-rich membrane microdomains, potentiating immune synapse formation with tumor cells [9]. Furthermore, SR9243 inhibited protein kinase B and mammalian target of rapamycin complex 1 phosphorylation in cancer cells within 30 minutes, independent of genomic effects, suggesting kinase signaling modulation as a complementary anti-tumor mechanism [3] [6]. This kinase suppression downregulates ATP citrate lyase and acetyl-CoA carboxylase 1 activity, creating bidirectional inhibition of lipogenesis at both transcriptional and post-translational levels.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7